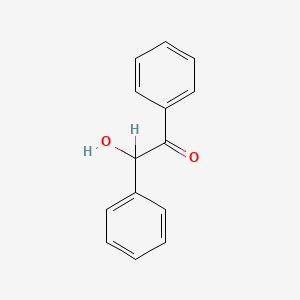

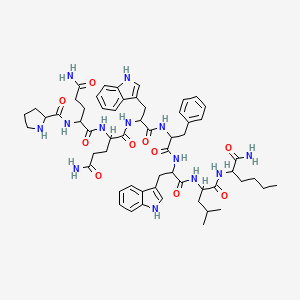

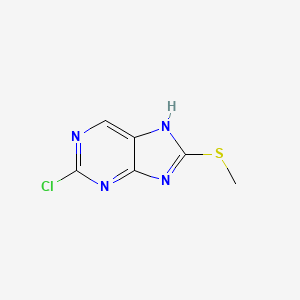

3-(4-氨基苯基)异恶唑-5-羧酸乙酯

描述

Synthesis Analysis

The synthesis of ethyl isoxazole carboxylate derivatives involves various chemical reactions and pathways. For instance, ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate undergoes photolysis in the presence of amines and alcohols, suggesting two competing photolytic pathways: reversible photoisomerisation to a ketene, and a loss of carbon dioxide to form a singlet imino-carbene . Additionally, the synthesis of ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate is achieved using trisodium citrate dihydrate as an eco-friendly catalyst, demonstrating the potential for green chemistry approaches in the synthesis of these compounds .

Molecular Structure Analysis

The molecular structures of ethyl isoxazole carboxylate derivatives are characterized by various spectroscopic and crystallographic techniques. For example, the crystal structure of ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate reveals that the pyran and pyrazole rings are almost coplanar, and the phenyl ring is almost perpendicular to these two rings . Similarly, the molecular structures of ethyl 5-amino-3-(4,6-dimethylpyrimidin-2-ylamino)-1-methyl-1H-pyrazole-4-carboxylate and its derivatives are determined, showing intramolecular N-H...O bonds and intermolecular N-H...O hydrogen bonds .

Chemical Reactions Analysis

The chemical reactivity of ethyl isoxazole carboxylate derivatives is explored through various reactions. For instance, ethyl 3-amino-5-phenylpyrazole-4-carboxylate undergoes diazotization and coupling with different reagents to afford pyrazolo[5,1-c]triazines and pyrazolo[5,1-c]-1,2,4-triazoles, with structures elucidated and mechanisms discussed . Moreover, ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate is used in selective cyclocondensation reactions to synthesize partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl isoxazole carboxylate derivatives are characterized by various analytical techniques. For example, ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate is characterized by elemental analysis, FT-IR, thermogravimetric analysis (TGA), differential thermal analysis (DTA), UV-Visible, and single-crystal X-ray diffraction, providing comprehensive information about its stability and structure . These studies contribute to a better understanding of the properties of these compounds, which is essential for their potential applications in pharmaceuticals and other industries.

科学研究应用

合成和化学性质

- 与 3-(4-氨基苯基)异恶唑-5-羧酸乙酯密切相关的 5-氧代-2,5-二氢异恶唑-4-羧酸乙酯因其化学性质而受到研究,特别是关注其由异恶唑-5(2H)-酮合成。这些化合物可以在碳二亚胺存在下被各种邻苯二甲酰亚胺氨基酸 N-酰化,当在丙酮中辐照时,它们会顺利形成 2-氨基烷基恶唑-5-羧酸乙酯 (Cox、Prager、Svensson 和 Taylor,2003)。

在材料科学中的应用

- 在材料科学领域,3-(4-氨基苯基)异恶唑-5-羧酸乙酯的衍生物已被探索作为低碳钢的缓蚀剂,可用于工业酸洗工艺。研究表明,这些化合物在保护钢材免受腐蚀方面可以表现出高效率,一些衍生物在某些浓度下表现出高达 98.8% 的效率 (Dohare、Ansari、Quraishi 和 Obot,2017)。

化学合成和反应

- 已经对功能化的异恶唑 AMPA 类似物 4-乙酰基-5-甲基-3-异恶唑基羧酸乙酯的侧向锂化进行了研究。这个过程在 C-5 甲基上与 5,5-二甲基-1,3-二氧杂环作为指导基团一起干净地发生。在脱保护后,这些衍生物选择性地转化为同系甲酯 (Zhou 和 Natale,1998)。

多态和溶剂化物结构

- 对与 3-(4-氨基苯基)异恶唑-5-羧酸乙酯相关的 WIN 61893 类似物的乙酯和羧酸衍生物的多态和溶剂化物结构的研究揭示了它们分子构象的见解。这些研究有助于理解这些衍生物如何与溶剂分子相互作用并在某些条件下发生诸如断环之类的结构变化 (Salorinne、Lahtinen、Marjomäki 和 Häkkinen,2014)。

作用机制

Target of Action

Isoxazole, a five-membered heterocyclic pharmacophore, is widely used in drug discovery research . Functionalized isoxazole scaffolds show different biological activities such as anticancer, antioxidant, antibacterial, and antimicrobial activity . The core structure of isoxazole has been found in many drugs .

Mode of Action

It is known that isoxazole derivatives can bind to biological targets based on their chemical diversity . The interaction of the compound with its targets and the resulting changes would depend on the specific biological target and the context of the biochemical pathway in which it is involved.

Biochemical Pathways

Isoxazole derivatives have been found to possess various biological activities, indicating that they may affect multiple biochemical pathways .

Result of Action

Given the biological activities associated with isoxazole derivatives, it can be inferred that the compound may have potential therapeutic effects .

属性

IUPAC Name |

ethyl 3-(4-aminophenyl)-1,2-oxazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-2-16-12(15)11-7-10(14-17-11)8-3-5-9(13)6-4-8/h3-7H,2,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEUPNCATSZRUAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NO1)C2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40695999 | |

| Record name | Ethyl 3-(4-aminophenyl)-1,2-oxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40695999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

908802-68-6 | |

| Record name | Ethyl 3-(4-aminophenyl)-1,2-oxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40695999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

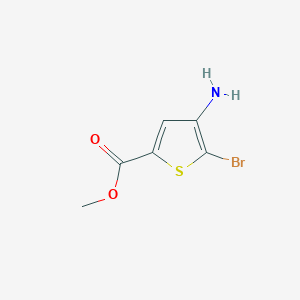

![6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3030384.png)

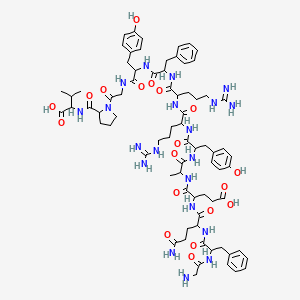

![(2S,4Ar,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-11-hydroxy-9-(hydroxymethyl)-2-methoxycarbonyl-2,6a,6b,9,12a-pentamethyl-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B3030390.png)

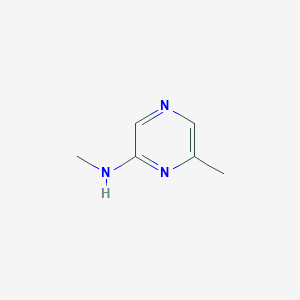

![Phenol, 4-[2,2':6',2''-terpyridin]-4'-yl-](/img/structure/B3030395.png)